molecular formula C5H3N3S B6157710 3-sulfanylpyrazine-2-carbonitrile CAS No. 74002-70-3

3-sulfanylpyrazine-2-carbonitrile

Cat. No. B6157710
CAS RN: 74002-70-3
M. Wt: 137.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-sulfanylpyrazine-2-carbonitrile is a chemical compound with the CAS Number: 74002-70-3 . Its molecular weight is 137.16 .


Synthesis Analysis

The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are similar to this compound, has been considered using a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . An alternative three-component (3CR) condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles has also been discussed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3N3S/c6-3-4-5(9)8-2-1-7-4/h1-2H, (H,8,9) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound has a melting point of 132-135 degrees Celsius .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-sulfanylpyrazine-2-carbonitrile involves the reaction of 2-cyanopyrazine with hydrogen sulfide in the presence of a catalyst.", "Starting Materials": [ "2-cyanopyrazine", "Hydrogen sulfide", "Catalyst" ], "Reaction": [ "Add 2-cyanopyrazine to a reaction flask", "Add hydrogen sulfide to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 150-200°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with water", "Dry the solid product under vacuum" ] }

CAS RN

74002-70-3

Molecular Formula

C5H3N3S

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.